3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
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Overview
Description
3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via hydrogenation or other reduction methods.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with the benzenesulfonamide group using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine ring.
Substitution: The compound can undergo various substitution reactions, especially at the chloro and methyl groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the benzenesulfonamide group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(2-methoxyphenyl)acetamide
Uniqueness
What sets 3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-10-12(15)3-2-4-13(10)23(20,21)18-11-5-7-19(8-6-11)14-9-16-22-17-14/h2-4,9,11,18H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYNCDQMBJCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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